Ethyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXFOBOLVPGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | ETHYL ISOBUTYRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7047728 | |
| Record name | Ethyl isobutyrate | |
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Molecular Weight |
116.16 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour | |
| Record name | ETHYL ISOBUTYRATE | |
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| Record name | Ethyl isobutyrate | |
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| Record name | Ethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
112.00 to 113.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
less than 70 °F (NFPA, 2010) | |
| Record name | ETHYL ISOBUTYRATE | |
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Solubility |
very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.862-0.868 | |
| Record name | Ethyl isobutyrate | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
25.4 [mmHg] | |
| Record name | Ethyl isobutyrate | |
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CAS No. |
97-62-1 | |
| Record name | ETHYL ISOBUTYRATE | |
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| Record name | Ethyl isobutyrate | |
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| Record name | ethyl 2-methylpropanoate | |
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| Record name | ETHYL ISOBUTYRATE | |
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| Record name | Propanoic acid, 2-methyl-, ethyl ester | |
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| Record name | Ethyl isobutyrate | |
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| Record name | Ethyl isobutyrate | |
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| Record name | ETHYL ISOBUTYRATE | |
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| Record name | Ethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-88.2 °C | |
| Record name | Ethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Production Methodologies
Physical State, Appearance, Odor
At room temperature, ethyl isobutyrate is a clear, colorless liquid. chemimpex.comechemi.com Its prominent characteristic is its strong, fruity, and ethereal aroma. chemimpex.comechemi.comthegoodscentscompany.com
Boiling Point, Melting Point, Density
This compound has a boiling point typically ranging from 112 to 113 °C at 760 mmHg. nih.govchemimpex.comechemi.comlookchem.com Its melting point is reported to be -88.2 °C. nih.govechemi.comlookchem.com The density of this compound is approximately 0.865 g/mL at 25 °C. nih.govchemimpex.comchemicalbook.comlookchem.com
Solubility
This compound is slightly soluble or difficult to mix with water but is miscible with most organic solvents, including alcohol and ether. nih.govechemi.comchemicalbook.comlookchem.com
Here is a summary of key physicochemical properties:
| Property | Value | Source |
| Appearance | Colorless liquid | chemimpex.comechemi.com |
| Odor | Fruity, aromatic | nih.govechemi.com |
| Boiling Point | 112-113 °C | nih.govchemimpex.com |
| Melting Point | -88.2 °C | nih.govechemi.com |
| Density | 0.865 g/mL at 25 °C | chemicalbook.comlookchem.com |
| Solubility (Water) | Slightly soluble / Difficult to mix | echemi.comlookchem.com |
| Solubility (Alcohol) | Miscible | echemi.comlookchem.com |
| Molecular Weight | 116.16 g/mol | nih.govchemimpex.com |
| Molecular Formula | C₆H₁₂O₂ | nih.govchemimpex.com |
| PubChem CID | 7342 | nih.govchemimpex.com |
Natural Occurrence and Sources
Presence in Fruits and Other Natural Products
Ethyl isobutyrate is found naturally in various fruits, contributing to their characteristic aromas. These include apples, apricots, and strawberries. thegoodscentscompany.comchemicalbook.comlookchem.com It has also been identified in other natural sources such as honey, molasses, beer, champagne, grapes, and rum. thegoodscentscompany.comchemicalbook.comlookchem.comfragranceconservatory.com It is also reported as a plant metabolite. nih.govebi.ac.uk
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods are extensively employed to study the structural and energetic characteristics of molecules, including esters like ethyl isobutyrate. These investigations yield crucial insights into molecular geometries, the relative stabilities of different spatial arrangements, and the energy barriers associated with their interconversion.
Conformational Dynamics of Molecular Systems
The conformational dynamics of this compound are primarily dictated by rotations around its single bonds. Significant dihedral angles that influence the molecule's conformation are located within the ester group (specifically around the C=O-O-C and O-C-C bonds) and the C-C bond connecting the isopropyl group to the carbonyl carbon. The relative orientation of the carbonyl group, the ethyl chain, and the isopropyl group gives rise to distinct conformers, each possessing a unique energy and spatial structure.
Computational studies utilizing quantum mechanical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are applied to identify stable conformers and determine their relative energies nih.govcdmf.org.brresearchgate.net. These methods are capable of predicting the minimum energy structures on the potential energy surface. For molecules structurally similar to this compound, such as ethyl butyrate, computational analysis has demonstrated the existence of multiple conformers resulting from rotations around the ester linkage and alkyl chains nih.gov. These studies frequently identify 'syn' (or cis) and 'anti' (or trans) orientations around the ester C-O bond, alongside 'gauche' and 'anti' arrangements around other C-C and O-C single bonds nih.govresearchgate.net.
Molecular dynamics (MD) simulations represent another computational technique employed to explore the conformational space and dynamic behavior of molecules over time figshare.commpg.de. While extensive MD simulations focused solely on the internal conformational dynamics of isolated this compound were not the primary focus of the immediate search results, MD simulations have been applied to study this compound within mixtures, examining properties influenced by its molecular interactions and dynamics in a condensed phase environment figshare.comresearchgate.netacs.org. These simulations inherently capture the conformational fluctuations of the this compound molecule as it interacts with its surroundings.
Investigations on related compounds, such as mthis compound, have specifically explored rotational isomerism around the C-C bond adjacent to the carbonyl group, determining energy differences between conformers through a combination of computational methods and spectroscopic data researchgate.net. For mthis compound, an energy difference of approximately 0.5 ±0.1 kcal mol⁻¹ was reported between conformers researchgate.net. Similarly, studies into the conformational behavior of S-nitrosothiol esters, including those containing an isobutyrate-like moiety, have employed DFT calculations to optimize stable conformations and compare theoretical predictions with experimental spectroscopic data, confirming the presence of rotamers cdmf.org.br.
The application of these theoretical and computational approaches enables the characterization of the energy landscape for this compound, providing valuable data on the relative stabilities of various conformers and the energy barriers required for their interconversion. This information is fundamental to understanding the molecule's flexibility and how its conformation may influence its physical properties and reactivity.
| Computational Method | Application to this compound or Related Esters | Type of Insight Gained | Source(s) |
| DFT (Density Functional Theory) | Used for geometry optimization and energy calculations of conformers in related esters (e.g., S-nitrosothiol esters). | Identification of stable conformers, relative energies. | cdmf.org.brresearchgate.net (Applied to related structures) |
| MP2 (Møller-Plesset) | Used for geometry optimization and energy calculations of conformers in related esters (e.g., ethyl butyrate). | Identification of stable conformers, relative energies. | nih.gov (Applied to related structure) |
| Molecular Dynamics (MD) | Applied to study this compound in mixtures. | Exploration of dynamic behavior, conformational fluctuations in condensed phases, intermolecular interactions. | figshare.comresearchgate.netacs.org |
| Conformational Analysis | Applied to related esters (mthis compound, ethyl butyrate). | Identification of rotational isomers, energy differences between conformers, key dihedral angles determining conformation. | nih.govresearchgate.net (Applied to related structures) |
Further dedicated computational studies specifically focused on mapping the complete conformational energy landscape of isolated this compound, including detailed energy barriers for all relevant internal rotations, would provide a more comprehensive understanding of its intrinsic conformational dynamics.
Biological and Ecological Research Pathways
Biosynthetic Origins and Metabolic Pathways
Role in Microbial Fermentation Pathways (e.g., Yeast, Bacteria in Beverages) Ethyl isobutyrate is a significant volatile compound produced during microbial fermentation, notably by yeast and bacteria, and contributes to the aroma profile of fermented beverages such as beer and wine.brauwelt.comresearchgate.netmdpi.comnih.govIn beer fermentation, ethyl esters of branched-chain fatty acids, including this compound, are formed.brauwelt.comresearchgate.netWhile it is generally assumed these esters originate from corresponding fatty acids through esterification with ethanol (B145695), research suggests a more complex biotransformation pathway may be involved.brauwelt.comresearchgate.netStudies have investigated the behavior of ethyl esters of branched-chain fatty acids during the fermentation period in different hop varieties used in brewing.researchgate.net
In wine fermentation, microorganisms, including Saccharomyces and non-Saccharomyces yeasts and lactic acid bacteria, play a critical role in developing aroma and flavor compounds, with esters like this compound being among the volatile compounds produced. nih.govresearchgate.net The concentration and profile of esters in wine are influenced by various factors during alcoholic and malolactic fermentation and aging. nih.gov
This compound has also been identified as a volatile compound produced by oral bacteria, contributing to their volatile fingerprints. nih.gov
Role in Biological Interactions
Sensory Evaluation Methodologies and Psychophysical Techniques
Sensory evaluation methodologies and psychophysical techniques are crucial for understanding how humans perceive the odor of compounds like this compound. These methods aim to quantify and describe the qualitative aspects of olfactory perception.
Psychophysical screening methods have been developed to evaluate the suitability of odorants, including this compound, based on factors like olfactory adaptation tolerance. One such method involves participants evaluating perceived odor intensity over time, even when the odor is presented at a constant concentration researchgate.net. Studies using this approach have included this compound as one of the tested odorants researchgate.net.
Another application of psychophysical techniques involves investigating the perception of odor mixtures. Research has explored how the olfactory system processes mixtures containing this compound. For instance, studies have shown that a mixture of this compound (described as having a strawberry-like odor) and ethyl maltol (B134687) (caramel-like odor) can be processed configurally, meaning the mixture is perceived as a new, blended odor rather than the sum of its individual components mdpi.com. In human evaluations, this specific mixture has been judged as having an odor closer to pineapple than to the individual strawberry or caramel (B1170704) notes mdpi.com. This suggests that this compound can contribute to novel odor percepts when combined with other aroma compounds mdpi.comoup.com.
Sensory panels, often consisting of trained assessors, are frequently used in the psychophysical evaluation of odorants and their mixtures. These panels are trained to evaluate odor quality and intensity and can identify differences in how individuals, including those with varying levels of olfactory expertise, perceive complex aroma blends containing compounds like this compound oup.comnih.gov. Studies have compared the perception of mixtures containing this compound between untrained and trained subjects, revealing differences in how typical certain mixtures are perceived to be of a specific odor, such as pineapple oup.com.
Furthermore, research has investigated the impact of other substances on the sensory perception and volatility of esters like this compound. For example, studies have examined the influence of phenolic compounds on the sensory perception and volatility of this compound in model solutions, using techniques such as triangle tests and detection threshold determination nih.gov. These studies indicate that certain compounds can significantly alter the sensory perception of esters, although the impact on volatility may vary nih.gov.
The odor detection threshold of this compound has been measured using methods like the triangle odor bag method. One study reported an odor threshold of 0.000022 ppm for this compound env.go.jp.
Contribution to Complex Aroma Profiles in Food and Beverages
This compound is a widely used flavoring agent in the food and beverage industries due to its pleasant fruity aroma chemimpex.comchemimpex.comchemicalbull.com. It is commonly described as having a fruity, aromatic, sweet, ethereal, alcoholic, rum, or buttery odor lookchem.comperfumersapprentice.commade-in-china.com. Its aroma is often reminiscent of fruits such as apples, pears, strawberries, pineapples, and cherries lookchem.comchemimpex.comchemimpex.commade-in-china.com.
This ester plays a significant role in the complex aroma profiles of various foods and beverages where it occurs naturally or is added as a flavoring agent. It has been reported in a range of products, including apple juice, apricot, beer, champagne, chocolate, cognac, Concord grape, fig fruit, grape wine, honey, kiwi fruit, mango, orange, orange juice, papaya, Parmesan cheese, passion fruit wine, pineapple, port, rum, sherry wine, spearmint oil, strawberry, strawberry oil, watermelon, and whiskey lookchem.comchemicalbook.com.
In beverages, this compound contributes to the fruity notes. It is used in non-alcoholic beverages and is found in alcoholic beverages like beer, wine, rum, and whiskey lookchem.comchemicalbook.comthegoodscentscompany.comwikipedia.org. In beer, this compound can be formed through the biotransformation of hop esters by yeast during fermentation lallemandbrewing.com. Methyl esters present in hop oils can be converted into ethyl esters, including this compound, which contribute to the beer's aroma profile lallemandbrewing.com. These ethylated esters are proposed to have lower sensory thresholds than their methyl precursors, meaning they can be detected at lower concentrations lallemandbrewing.com.
In food products, this compound is used to create fruity effects in flavors for applications such as candy, baked goods, and confectionery frostings lookchem.comthegoodscentscompany.com. It is particularly used in the preparation of cream, strawberry, and cherry essences lookchem.commade-in-china.com.
The perception of this compound within a complex food or beverage matrix can be influenced by interactions with other compounds. As noted in sensory evaluation studies, mixtures containing this compound can result in blended or configural perceptions mdpi.comoup.com. Additionally, interactions with components like phenolic compounds can affect its sensory perception nih.gov.
Interactive Data Table: Occurrence of this compound in Selected Foods and Beverages
Advanced Analytical Characterization Techniques
Overview of Analytical Approaches
Analyzing volatile organic compounds (VOCs) like this compound often involves techniques that can effectively extract these compounds from a sample matrix. Headspace analysis techniques are particularly effective for volatile compounds. mdpi.com GC-MS is widely established for identifying and quantifying volatile flavor substances. mdpi.comspkx.net.cn
Extraction and Isolation Methods
Effective extraction and isolation methods are essential to concentrate this compound from various samples and remove potential interferences before chromatographic analysis.
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, fast, and solvent-free technique for extracting volatile compounds from the headspace above a sample. scielo.br This method involves exposing a fiber coated with an absorbent material to the headspace, where volatile analytes partition onto the fiber. scielo.br The fiber is then inserted into the injector of a GC system, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection (e.g., by MS). scielo.br
HS-SPME is particularly suitable for analyzing volatile aroma compounds in various matrices, including beverages like wine and beer, and food products like pineapple and soy sauce. mdpi.comscielo.brtandfonline.comuitm.edu.myresearchgate.netmdpi.com Studies have successfully employed HS-SPME for the extraction of this compound from samples such as red wine, Chinese Moutai Baijiu, and commercial beverages before GC-MS analysis. scielo.brresearchgate.netmdpi.comx-mol.net The efficiency of HS-SPME can be influenced by parameters such as extraction temperature, extraction time, and the type of SPME fiber used. scielo.brtandfonline.comuitm.edu.my For instance, different fibers may show varying effectiveness in extracting specific esters like this compound. tandfonline.com Optimization of these parameters is crucial for maximizing the extraction efficiency of volatile compounds. scielo.bruitm.edu.my
Liquid-Liquid Extraction (LLE) is another technique used for isolating aroma compounds from complex matrices. This method involves partitioning analytes between two immiscible liquid phases. While LLE typically requires solvents, it can be effective for extracting a broader range of compounds compared to headspace techniques, including less volatile or semi-volatile compounds. LLE has been used in conjunction with GC-MS for the analysis of aroma compounds, including esters like this compound, in samples such as Chinese Moutai Baijiu. x-mol.net The choice between HS-SPME and LLE often depends on the volatility of the target analytes and the nature of the sample matrix. For highly volatile compounds like this compound, HS-SPME is often preferred due to its simplicity, speed, and solvent-free nature. scielo.br However, LLE can be advantageous when a more exhaustive extraction of both volatile and semi-volatile compounds is required.
Separation and Detection Methods (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Following extraction by techniques like HS-SPME or LLE, Gas Chromatography (GC) is typically used to separate the individual volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. scielo.brresearchgate.net The separated compounds are then detected, commonly by Mass Spectrometry (MS). scielo.brresearchgate.net GC-MS provides both qualitative identification based on mass fragmentation patterns and quantitative analysis based on signal intensity. mdpi.comspkx.net.cn this compound is readily detectable by GC-MS, and its identification is confirmed by comparing its mass spectrum and retention time to those of authentic standards or spectral libraries. mdpi.comspkx.net.cn GC-MS/MS (tandem mass spectrometry) can offer even higher selectivity and sensitivity for targeted analysis of compounds like this compound in complex samples. researchgate.net
Industrial Process Research and Development
Solvent Applications in Green Chemistry
Research is exploring ethyl isobutyrate as a more sustainable alternative to traditional petroleum-based solvents in line with green chemistry principles. rsc.orgresearchgate.netresolve-bbi.eursc.orgwhiterose.ac.ukrsc.org
Evaluation as Bio-Based Replacements for Hydrocarbon Solvents
This compound has been evaluated as a potential bio-based replacement for hazardous and volatile hydrocarbon solvents like toluene (B28343) and hexane. rsc.orgresearchgate.netresolve-bbi.eursc.orgwhiterose.ac.uk A methodical approach involving solubility tests, solvent modeling, and consideration of physical properties has identified this compound, among other esters and ketones, as candidates for replacing these traditional solvents. rsc.orgresearchgate.netrsc.orgwhiterose.ac.uk Despite being an ester, this compound has demonstrated similar solubility properties to volatile non-polar solvents, such as the ability to dissolve natural rubber, a low-polarity solute. rsc.orgresearchgate.netrsc.orgwhiterose.ac.uk This suggests its potential to function in applications where non-polar solvents are typically used. rsc.orgresearchgate.netrsc.org
Performance in Polymerization Reactions and Adhesive Production
In the context of polymerization reactions, specifically for the production of pressure-sensitive adhesives (PSAs), this compound has been tested as a solvent. rsc.orgwhiterose.ac.ukwhiterose.ac.uk While other candidates like methyl pivalate (B1233124) and pinacolone (B1678379) showed better performance in achieving high molecular weight polymers required for PSAs, this compound's performance necessitated altered conditions to obtain sufficiently high molecular weights. rsc.orgwhiterose.ac.ukwhiterose.ac.uk This suggests that while it can be used, optimization of reaction conditions is crucial when employing this compound as a solvent in certain polymerization processes. rsc.org
Solvent Property Correlations with Industrial Efficacy
The efficacy of a solvent in industrial applications is closely related to its physical and chemical properties. Properties such as boiling point, melting point, density, and solubility parameters are key considerations when evaluating potential solvent replacements. lookchem.comprocurementresource.comrsc.orgstarskychemical.comresearchgate.net this compound has a boiling point of 112-113 °C and a melting point of -88 °C. lookchem.comprocurementresource.comstarskychemical.com Its density is approximately 0.865 g/mL at 25 °C. lookchem.comprocurementresource.comstarskychemical.com These properties, along with its ability to dissolve a range of substances, contribute to its potential as an effective solvent in various industrial processes, including coatings, paints, and inks. chemimpex.comchemimpex.comstarskychemical.com Research has compared the solvent properties of this compound to traditional hydrocarbon solvents, indicating its potential based on these characteristics. rsc.orgwhiterose.ac.ukresearchgate.net
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Boiling Point | 112-113 °C | lookchem.comprocurementresource.comstarskychemical.com |
| Melting Point | -88 °C | lookchem.comprocurementresource.comstarskychemical.com |
| Density (25 °C) | 0.865 g/mL | lookchem.comprocurementresource.comstarskychemical.com |
| Appearance | Colorless liquid | chemimpex.comlookchem.comprocurementresource.com |
| Odor | Fruity, apple/pear-like | chemimpex.comlookchem.comprocurementresource.com |
| Molecular Weight | 116.16 g/mol | lookchem.comprocurementresource.com |
| Molecular Formula | C₆H₁₂O₂ | lookchem.comprocurementresource.com |
| PubChem ID | 7342 | chemimpex.com |
Separation and Purification Technologies
Understanding the phase behavior of this compound in mixtures is crucial for developing effective separation and purification processes.
Vapor-Liquid Equilibrium Studies in Binary Mixtures
Vapor-liquid equilibrium (VLE) data for binary mixtures containing this compound have been studied to understand their behavior during separation processes like distillation. Research has investigated VLE for binary systems of this compound with n-alkanols (methanol, ethanol (B145695), 1-propanol, or 1-butanol) at different temperatures and pressures. unizar.esresearchgate.net These studies have determined experimental data for densities, mixing enthalpies, and VLE, observing azeotropes in some systems. unizar.esresearchgate.net The experimental VLE data have been correlated using thermodynamic models like the Redlich-Kister polynomial expansion and checked against models like modified UNIFAC. unizar.esresearchgate.net Additionally, VLE data for binary systems of CO₂ with this compound and other esters have been measured to assess their potential in CO₂ absorption processes. acs.orgfigshare.comacs.org
Phase Separation Behavior in Multicomponent Systems
The phase separation behavior of this compound in multicomponent systems is relevant for applications such as liquid-liquid extraction and chromatography. While direct studies specifically detailing this compound's phase separation in complex multicomponent systems were not extensively found within the search results, the principles governing phase separation in multicomponent mixtures containing esters and other organic compounds are applicable. acs.orgresearchgate.netescholarship.org Research on the phase behavior of multicomponent polymer blends in the presence of supercritical carbon dioxide provides a framework for understanding how different components interact and influence phase separation. escholarship.org Studies on liquid-liquid equilibrium data for ternary systems involving cyclohexane, ethanol, and different solvents also offer insights into phase separation behavior in multicomponent mixtures relevant to separation processes. acs.org Furthermore, the evaluation of solvent systems for liquid-liquid chromatography, which involves the distribution of solutes between two immiscible liquid phases, highlights the importance of understanding phase behavior in multicomponent systems for effective separation. researchgate.net The existence of azeotropes in binary mixtures involving this compound, as noted in VLE studies, also points to complex phase behavior that needs to be considered in separation process design. unizar.esresearchgate.netgoogle.com Methods like extractive distillation have been explored to separate azeotropes involving this compound, demonstrating the practical implications of its phase behavior in multicomponent systems. google.com
Reactive Extraction Processes for Ester Formation
Reactive extraction is an intensified process that combines chemical reaction and separation (extraction) in a single unit or closely integrated units. This approach is particularly beneficial for equilibrium-limited reactions like esterification, where the continuous removal of products (typically water or the ester itself) can drive the reaction towards higher conversion and yield researchgate.netresearchgate.net. The principle behind reactive extraction in ester formation is to shift the reaction equilibrium by selectively extracting one of the products from the reaction mixture researchgate.net. This can lead to higher reactant conversion and improved product purity, addressing challenges associated with traditional synthesis routes such as acidic waste emission and tedious downstream separation researchgate.netresearchgate.net.
While much of the recent research in reactive extraction for esterification has focused on other esters like isobutyl isobutyrate (IBIBE) and ethyl levulinate, the principles and techniques developed are relevant to the synthesis of this compound researchgate.netresearchgate.netmdpi.com. The synthesis of this compound typically involves the esterification of isobutyric acid with ethanol chemicalbook.com. This is a reversible reaction, and efficient removal of water or this compound is crucial for maximizing the yield researchgate.netmdpi.com.
Studies on the reactive extraction for the formation of other esters, such as isobutyl isobutyrate, have demonstrated the effectiveness of using bifunctional ionic liquids as both catalysts and extraction solvents researchgate.net. These ionic liquids can facilitate the reaction while simultaneously extracting the formed ester, inducing phase splitting that simplifies downstream separation researchgate.net. For instance, research on isobutyl isobutyrate formation using 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO₄]) showed that the ionic liquid could effectively remove the ester from the reaction system via phase splitting and retain reactants in the ionic liquid phase, thereby promoting the forward reaction researchgate.net. High purity and conversion were reported using this approach researchgate.net.
Another related process intensification technique is reactive distillation, which combines reaction and distillation. While distinct from reactive extraction, some studies have explored reactive distillation for the synthesis of esters, including this compound rsc.org. For example, the esterification of isobutyric acid with ethanol using methanesulfonic acid as a catalyst in a reactive distillation apparatus achieved high conversions rsc.org.
Research findings in reactive extraction often involve studying the phase behavior of the reaction system with the extracting solvent and evaluating the catalytic performance of the system researchgate.netmdpi.com. The amount and type of extractant/catalyst can significantly influence both the extraction capability and the reaction kinetics researchgate.netmdpi.com.
Although specific detailed data tables solely focused on the reactive extraction synthesis of this compound were not prominently found in the immediate search results, the principles and experimental approaches observed in the synthesis of similar esters via reactive extraction provide a strong foundation for understanding how this technique would be applied to this compound. For example, studies on methyl ester production from volatile fatty acids, including mthis compound, have investigated esterification yields under different conditions, highlighting the impact of factors like temperature and acid concentration d-nb.info.
The separation of isobutanol and this compound azeotropes using continuous extractive distillation with ethylene (B1197577) glycol and an ionic liquid ([Emim][OAc]) as the extractant has also been investigated, demonstrating the application of extractive methods in processing mixtures involving this compound google.com. This indicates the potential for extractive processes in both the synthesis and purification stages involving this compound.
Q & A
Q. What are the critical safety protocols for handling ethyl isobutyrate in laboratory settings?
this compound is flammable and reactive with oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., NaOH). Key safety measures include:
- Use grounded metal containers and non-sparking tools during transfers to prevent static ignition .
- Avoid exposure via inhalation or skin contact; use PPE (gloves, goggles, respirators) and ensure proper ventilation .
- Prohibit ignition sources (open flames, smoking) in storage/usage areas .
- Emergency protocols: Wash skin immediately upon contact and seek medical attention for respiratory irritation .
Q. How can researchers synthesize this compound, and what are its key physicochemical properties?
this compound (C6H12O2, MW 116.16 g/mol) is typically synthesized via esterification of isobutyric acid and ethanol under acidic catalysis. Key properties:
- Boiling point: 110–112°C; density: 0.867 g/cm³ .
- Volatility: Vapor pressure ~12 mmHg at 20°C, requiring controlled pressure conditions (e.g., 0.026–0.08 mbar in plasma polymerization studies) .
- Analytical identification: GC-MS for purity assessment, NMR for structural confirmation .
Advanced Research Questions
Q. What experimental approaches are used to study this compound’s role in microbial biosynthesis?
this compound is endogenously produced by microorganisms like Clostridium thermocellum via precursor metabolites (e.g., acetyl-CoA, isobutyryl-CoA). Methodologies include:
- Metabolic pathway analysis : Isotopic labeling to track carbon flux in ethanol/isobutanol pathways .
- Enzyme activity assays : Quantify alcohol acetyltransferases responsible for esterification .
- Strain engineering : CRISPR/Cas9 knockout of adh or atoB genes to modulate ester yields .
| Strain | This compound Yield (mg/L) | Key Precursors |
|---|---|---|
| Wild-type HSCT0102 | 1.2 ± 0.3 | Acetyl-CoA, isobutyryl-CoA |
| adh knockout | 0.4 ± 0.1 | Reduced ethanol availability |
| Data adapted from metabolic studies on C. thermocellum . |
Q. How does this compound exposure modulate olfactory receptor transcription in mammals?
In vivo studies on rodents show this compound induces transcriptional changes in odorant receptors (e.g., Olfr171 in mice). Methodologies include:
- RNA-seq/ISH : Quantify mRNA fold changes in olfactory neurons post-exposure .
- Agonist exposure protocols : 30-minute vapor exposure at 0.1–1 ppm, followed by transcriptome analysis .
- Key finding: 2.5-fold decrease in Olfr171 mRNA after exposure, suggesting odorant-induced transcriptional modulation .
Q. What contradictory evidence exists regarding this compound’s association with respiratory health?
- Proposed link to asthma : Elevated levels correlate with indoor dampness and Penicillium growth (OR: 1.8, 95% CI: 1.2–2.7) .
- Contradiction : No prior epidemiological studies confirm causality; animal models show no direct neurotoxicity or carcinogenicity .
- Methodological gap : Longitudinal cohort studies and controlled microbial VOC profiling are needed to resolve mechanisms .
Q. Can this compound serve as a biomarker for fungal contamination in agricultural products?
In postharvest fruit infected with Botrytis cinerea (gray mold), this compound levels increase by 15–20% compared to controls, detected via:
- HS-SPME/GC-MS : Headspace sampling for volatile profiling .
- Sensory validation : Correlation with "apple-like" aroma thresholds (0.02–0.05 ppm) .
- Limitations: Cross-reactivity with other ester-producing fungi (e.g., Aspergillus) requires specificity testing .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in this compound quantification across studies?
- Calibration standards : Use deuterated this compound (d5-EIB) as an internal standard for GC-MS .
- Environmental controls : Monitor lab humidity (target: 40–60% RH) to prevent ester hydrolysis .
- Statistical thresholds : Apply Benjamini-Hochberg correction for transcriptome-wide false discovery rates (e.g., p < 0.01 in olfactory studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
